![molecular formula C6H11ClN2O B1474153 3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride CAS No. 1949836-76-3](/img/structure/B1474153.png)
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Overview
Description
“3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” is a chemical compound with a molecular weight of 207.07 . It is a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of “this compound” includes a 5-membered oxazole ring attached to a propylamine group . The InChI code for this compound is 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 207.07 .Scientific Research Applications
Antibacterial Activity
- Novel heterocyclic compounds with a fragment of 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] have been synthesized and tested for antibacterial activity. These compounds showed good activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Enantioselective Synthesis
- A study describes the conversion of cis-2-amino-3,3-dimethyl-1-indanol to a phosphorus-containing oxazoline, which was then used as a ligand in palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).
Polymer Modification
- Poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds to create polymers with increased swelling properties and thermal stability. These modified polymers exhibited higher antibacterial and antifungal activities and have potential medical applications (Aly & El-Mohdy, 2015).
Structural Diversity in Chemical Compounds
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).
Microwave-Assisted Synthesis
- A microwave-assisted synthesis approach was developed for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating an efficient method to create a diverse library of such compounds (Tan, Lim, & Dolzhenko, 2017).
Novel Synthesis Methods
- Innovative methods for the synthesis of 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones were developed, starting from propargyl amine and acid chlorides (Merkul & Müller, 2006).
Safety and Hazards
The safety information for “3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for “3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of biological activities exhibited by oxazole derivatives, there is potential for the development of new drugs based on these compounds .
properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCJLZEHLTUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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